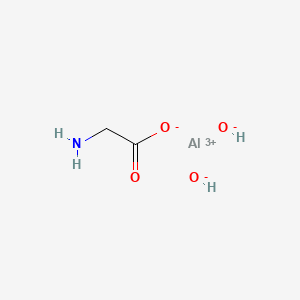
Aluminium glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Aluminium glycinate can be synthesized by reacting aluminum hydroxide with glycine (aminoacetic acid) under controlled conditions . The reaction typically involves dissolving aluminum hydroxide in hydrochloric acid to form aluminum chloride, which is then reacted with glycine to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of pH and temperature to ensure the purity and yield of the final product . The compound is then purified and dried to obtain a stable crystalline form .
化学反応の分析
Types of Reactions: Aluminium glycinate primarily undergoes neutralization reactions due to its antacid properties . It reacts with hydrochloric acid in the stomach to form aluminum hydroxide chloride and water .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include hydrochloric acid, sodium hypochlorite, and phenol . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include aluminum hydroxide chloride and water when it reacts with hydrochloric acid . These products contribute to its effectiveness as an antacid .
科学的研究の応用
Aluminium glycinate has a wide range of applications in scientific research . In chemistry, it is used as a reagent for various analytical procedures . In biology, it is studied for its potential effects on cellular processes and its role in buffering systems . In medicine, it is primarily used as an antacid to treat conditions like heartburn and peptic ulcers . Additionally, it finds applications in the industry as a component in detergents and electroplating solutions .
作用機序
The mechanism of action of Aluminium glycinate involves its interaction with gastric acid . Upon ingestion, the compound reacts with hydrochloric acid in the stomach, neutralizing it and forming aluminum hydroxide chloride and water . This reaction increases the pH level in the stomach, providing relief from acidity . The aluminum ions also form a protective layer on the stomach lining, aiding in the healing of ulcers .
類似化合物との比較
Similar Compounds: Similar compounds to Aluminium glycinate include Aluminum Hydroxide, Magnesium Hydroxide, and Calcium Carbonate . These compounds also act as antacids but differ in their chemical composition and specific applications .
Uniqueness: This compound is unique due to its dual action as both an antacid and a buffering agent . Its ability to form a protective layer on the stomach lining sets it apart from other antacids, providing additional benefits in the treatment of peptic ulcers .
特性
分子式 |
C2H6AlNO4 |
|---|---|
分子量 |
135.06 g/mol |
IUPAC名 |
aluminum;2-aminoacetate;dihydroxide |
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3 |
InChIキー |
BWZOPYPOZJBVLQ-UHFFFAOYSA-K |
正規SMILES |
C(C(=O)[O-])N.[OH-].[OH-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


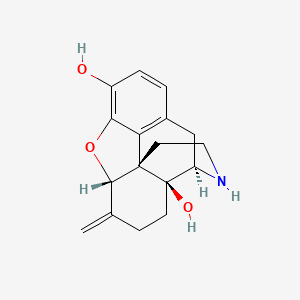
![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)

![1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B1365042.png)
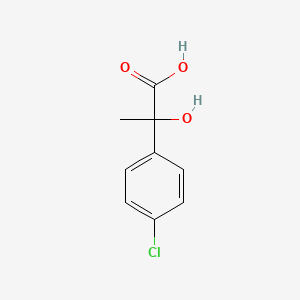
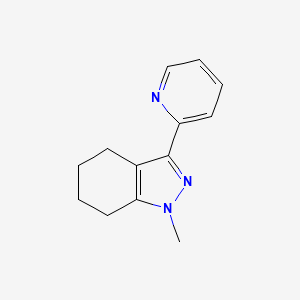
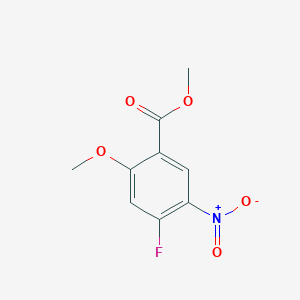
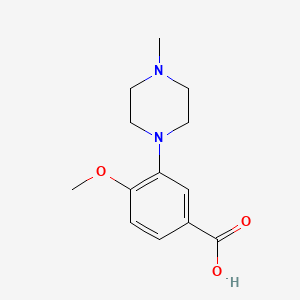

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)

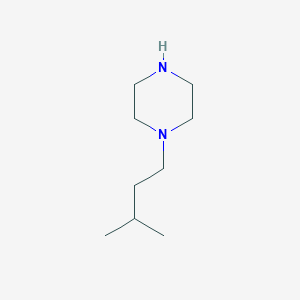
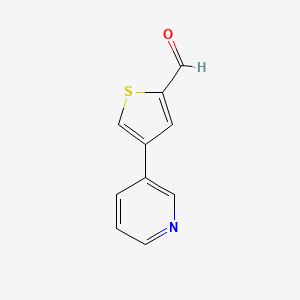
![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)
